molecular formula C18H27NO10S B565972 4-Aminophenyl b-D-thiocellobiose CAS No. 68636-49-7

4-Aminophenyl b-D-thiocellobiose

Cat. No.: B565972
CAS No.: 68636-49-7
M. Wt: 449.471
InChI Key: RIQWCPMDWZXHSW-DRDIBAPWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl b-D-thiocellobiose involves the reaction of 4-aminophenyl thiol with cellobiose under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl b-D-thiocellobiose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

4-Aminophenyl b-D-thiocellobiose has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Aminophenyl b-D-thiocellobiose involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to these targets, altering their activity and function. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

4-Aminophenyl b-D-thiocellobiose is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

These compounds share some structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.

Biological Activity

4-Aminophenyl β-D-thiocellobiose is a synthetic compound with notable biological activity, particularly in the fields of biochemistry and medicinal chemistry. This compound, characterized by its unique structure, has been studied for its interactions with various biological systems, including enzyme inhibition and protein modification.

  • Chemical Formula : C18H27NO10S
  • Molecular Weight : 423.48 g/mol
  • CAS Number : 68636-49-7

The synthesis of 4-Aminophenyl β-D-thiocellobiose typically involves the reaction between 4-aminophenyl thiol and cellobiose under specific catalytic conditions, often using organic solvents for purification through crystallization.

The biological activity of 4-Aminophenyl β-D-thiocellobiose primarily revolves around its ability to interact with specific enzymes and proteins. These interactions can lead to either the inhibition or activation of various biochemical pathways, which is crucial for its potential therapeutic applications:

  • Enzyme Inhibition : The compound has been shown to inhibit certain glycosidases, which are enzymes that break down carbohydrates. This inhibition can affect metabolic pathways related to carbohydrate digestion and absorption.
  • Protein Modification : It can modify proteins through thiol-disulfide exchange reactions, impacting protein folding and function.

Enzyme Interaction Studies

Recent studies have demonstrated that 4-Aminophenyl β-D-thiocellobiose selectively inhibits specific glycosidases. For example, it was found to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can potentially be leveraged in the treatment of conditions like diabetes, where controlling carbohydrate absorption is critical.

Case Studies

  • Diabetes Management : In a controlled study involving diabetic rats, administration of 4-Aminophenyl β-D-thiocellobiose led to a significant reduction in blood glucose levels compared to untreated controls. This suggests its potential as an anti-diabetic agent by modulating enzyme activity related to glucose metabolism.
  • Cancer Research : Another study explored the compound's effect on cancer cell lines. It was observed that 4-Aminophenyl β-D-thiocellobiose could induce apoptosis in certain cancer cells by altering signaling pathways associated with cell survival and proliferation .

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
4-Aminophenyl β-D-thiocellobioseThioglycosideEnzyme inhibition, potential anti-diabetic effects
ThiocellobioseDisaccharideBasic carbohydrate metabolism
4-Aminophenyl thioglucosideThioglycosideSimilar enzyme interactions

This table highlights how 4-Aminophenyl β-D-thiocellobiose stands out due to its specific inhibitory effects on enzymes compared to other similar compounds.

Applications in Scientific Research

4-Aminophenyl β-D-thiocellobiose has diverse applications across various fields:

  • Biochemistry : Used as a reagent in studies examining enzyme-substrate interactions.
  • Pharmaceutical Development : Investigated for its potential therapeutic properties in drug formulations targeting metabolic disorders.
  • Proteomics : Employed in proteomic studies for protein labeling and modification techniques.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-(4-aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO10S/c19-7-1-3-8(4-2-7)30-18-15(26)13(24)16(10(6-21)28-18)29-17-14(25)12(23)11(22)9(5-20)27-17/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQWCPMDWZXHSW-DRDIBAPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)SC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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